1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole
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Overview
Description
1-[(4-Bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a bromophenyl group and a methylphenylsulfanyl group attached to the indole core.
Preparation Methods
The synthesis of 1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl chloride and 3-methylbenzyl mercaptan.
Formation of Intermediate: The first step involves the reaction of 4-bromobenzyl chloride with indole in the presence of a base like potassium carbonate to form 1-[(4-bromophenyl)methyl]indole.
Thioether Formation: The intermediate is then reacted with 3-methylbenzyl mercaptan in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key biological processes.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole can be compared with similar compounds such as:
1-[(4-Chlorophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole: Similar structure but with a chlorine atom instead of bromine.
1-[(4-Bromophenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole: Similar structure but with a different position of the methyl group on the phenyl ring.
1-[(4-Bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfinyl}-1H-indole: Similar structure but with a sulfinyl group instead of a sulfanyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNS/c1-17-5-4-6-19(13-17)16-26-23-15-25(22-8-3-2-7-21(22)23)14-18-9-11-20(24)12-10-18/h2-13,15H,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAWIGWISFYXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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